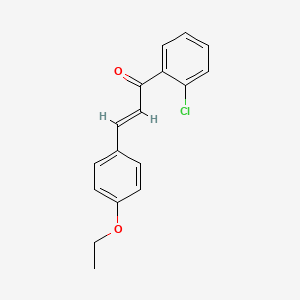
(2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a compound of interest due to its potential applications in various scientific research fields. It is an organic compound that belongs to the phenylpropene family, and it has a molecular formula of C14H13ClO. This compound has been studied in recent years due to its potential applications in the synthesis of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in various scientific research fields. This compound has been studied for its potential use in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. Additionally, this compound has been studied for its potential applications in the synthesis of other compounds, such as dyes and pigments. This compound has also been studied for its potential use in the synthesis of materials for use in electronics and optics.
Wirkmechanismus
The mechanism of action of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound may act as a catalyst in the synthesis of other compounds. Additionally, this compound may act as a ligand, binding to other molecules and forming complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one have not been extensively studied. However, this compound has been studied for its potential use in the synthesis of pharmaceuticals, and it is believed that this compound may have anti-inflammatory and anti-cancer properties. Additionally, this compound may have an effect on the body’s metabolism and energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments include its low cost and availability, as well as its ability to act as a catalyst in the synthesis of other compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. The limitations of using this compound in lab experiments include its potential toxicity, as well as its potential to react with other compounds and form new compounds. Additionally, this compound may have unpredictable effects on biochemical and physiological processes.
Zukünftige Richtungen
The potential future directions for 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one include further research into its potential applications in the synthesis of pharmaceuticals, dyes, pigments, and materials for use in electronics and optics. Additionally, further research into its potential biochemical and physiological effects is needed. Additionally, further research into its potential toxicity and its potential to react with other compounds is needed. Finally, further research into its potential to act as a catalyst in the synthesis of other compounds is needed.
Synthesemethoden
The synthesis of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through a variety of methods. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. This reaction can be used to synthesize 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one by reacting a phosphonium ylide with a ketone. Another method of synthesis is the Ullmann reaction, which involves the reaction of an aryl halide with an arylboronic acid to form a biaryl compound. This reaction can be used to synthesize 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one by reacting an aryl halide with an arylboronic acid.
Eigenschaften
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-14-10-7-13(8-11-14)9-12-17(19)15-5-3-4-6-16(15)18/h3-12H,2H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKHUBLVPCQPBQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



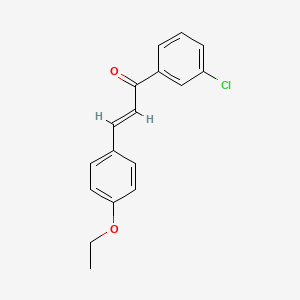
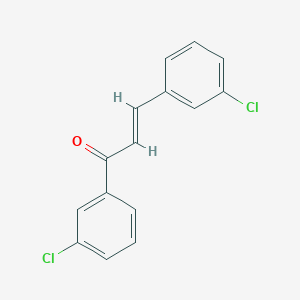
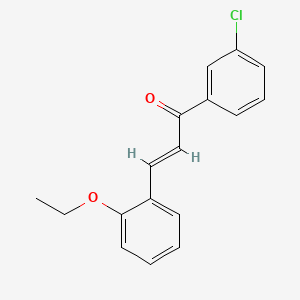


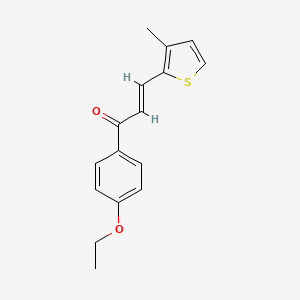



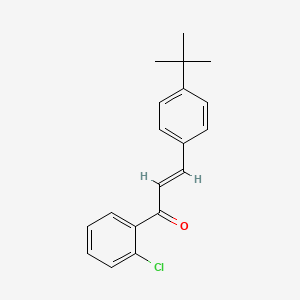

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)